3-Hydroxy-5-isobutoxy-N-methylbenzamide
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Overview
Description
3-Hydroxy-5-isobutoxy-N-methylbenzamide is an organic compound with a complex structure that includes a hydroxyl group, an isobutoxy group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-isobutoxy-N-methylbenzamide typically involves multi-step organic reactions. One common method includes the alkylation of 3-hydroxy-N-methylbenzamide with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-isobutoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the amide to an amine.
Substitution: The isobutoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
3-Hydroxy-5-isobutoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-isobutoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The isobutoxy group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-methylbenzamide: Lacks the isobutoxy group, making it less lipophilic.
5-Isobutoxy-N-methylbenzamide: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
3-Hydroxy-5-methoxy-N-methylbenzamide: Contains a methoxy group instead of an isobutoxy group, affecting its chemical properties.
Uniqueness
3-Hydroxy-5-isobutoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both hydroxyl and isobutoxy groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-hydroxy-N-methyl-5-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)7-16-11-5-9(12(15)13-3)4-10(14)6-11/h4-6,8,14H,7H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZCGSNPYSSRCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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